2,6-Dicyclohexylphenol

Description

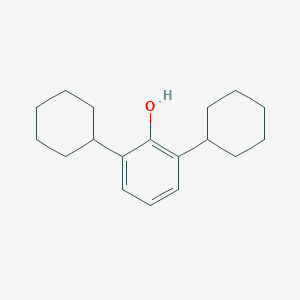

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dicyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15,19H,1-6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEZNTKYSSUTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197465 | |

| Record name | 2,6-Dicyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4821-19-6 | |

| Record name | 2,6-Dicyclohexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4821-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dicyclohexylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004821196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dicyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dicyclohexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dicyclohexylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3TJ3CW4DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Dicyclohexylphenol Formation

Alkylation Routes for 2,6-Dicyclohexylphenol Synthesis

The introduction of cyclohexyl groups onto the phenol (B47542) ring is a key strategy for synthesizing this compound. This can be accomplished through direct C-alkylation or by subsequent reactions of other phenol derivatives.

Regioselective C-Alkylation of Phenol with Cyclohexene (B86901) or Cyclohexanol (B46403)

The direct alkylation of phenol with either cyclohexene or cyclohexanol is a widely studied method for producing cyclohexylphenols. unive.itresearchgate.netresearchgate.netresearchgate.netresearchgate.net The reaction typically yields a mixture of products, including 2-cyclohexylphenol (B93547) (o-CHP), 4-cyclohexylphenol (B75765) (p-CHP), 2,4-dicyclohexylphenol (B14690787) (2,4-DCHP), and the desired this compound (2,6-DCHP). researchgate.netresearchgate.netniscpr.res.inosti.gov Cyclohexyl phenyl ether (CPE) is also often formed as a kinetically favored but reversible O-alkylation product. pnnl.govunive.itacs.org

When cyclohexanol is used as the alkylating agent, it first undergoes dehydration to form cyclohexene, which then acts as the primary alkylating species. pnnl.govacs.orgnih.gov The presence of cyclohexanol can inhibit the formation of the reactive electrophile, the cyclohexyl carbenium ion, from cyclohexene. pnnl.govnih.gov

The choice of catalyst is paramount in directing the regioselectivity of the phenol alkylation and maximizing the yield of this compound. A variety of acidic catalysts, both homogeneous and heterogeneous, have been employed.

Homogeneous Catalysts:

Brønsted acids like methanesulfonic acid (CH3SO3H) and p-toluenesulfonic acid have been used. researchgate.netunive.it

Lewis acids such as aluminum chloride (AlCl3) and boron trifluoride (BF3) are also effective. unive.itniscpr.res.in For instance, BF3·(H2O)2 has been shown to catalyze the rearrangement of cyclohexyl phenyl ether to alkylphenols. unive.it Aluminum phenoxide, generated in situ, can promote ortho-alkylation. For example, the reaction of o-cresol (B1677501) with cyclohexene in the presence of Al(III) 2-methylphenoxide yields 2-cyclohexyl-6-methylphenol (B12168749) exclusively. kyoto-u.ac.jp Similarly, using Al(III) 2-tert-butylphenoxide as a catalyst in the reaction of 2-tert-butylphenol (B146161) with cyclohexene produces 2-tert-butyl-6-cyclohexylphenol. kyoto-u.ac.jp

Heterogeneous Catalysts:

Cation-exchange resins like Amberlyst-15 and Amberlyst-36 are widely used solid acid catalysts. unive.itunive.itacs.orgscilit.com They have shown good activity in phenol cyclohexylation. unive.it

Zeolites , particularly large-pore zeolites like H-BEA and HY, are effective catalysts due to their strong Brønsted acid sites. researchgate.netpnnl.govconfex.com H-BEA has demonstrated high activity for phenol alkylation with cyclohexanol in decalin. confex.com

Supported catalysts , such as 12-tungstophosphoric acid (TPA) on hydrous zirconia (ZrO2), have been shown to be active and selective for the formation of 2-cyclohexylphenol. niscpr.res.in

Rhenium complexes , like Re2(CO)10, can catalyze the regioselective alkylation of phenols with terminal alkenes. nih.gov

The regioselectivity towards ortho- or para-alkylation is influenced by the catalyst type. For instance, some solid acids can produce an ortho/para ratio close to 2. unive.it The steric hindrance of the electrophile also plays a role, with less hindered secondary carbocations favoring ortho-alkylation. unive.it

Table 1: Influence of Catalyst on Phenol Cyclohexylation

| Catalyst | Reactants | Key Products | Observations on Regioselectivity | Reference |

|---|---|---|---|---|

| Amberlyst 36 | Phenol, Cyclohexene | 2-cyclohexylphenol, 4-cyclohexylphenol, dicyclohexylphenols | Ortho/para ratio varies with conversion. | unive.it |

| Methanesulfonic acid | Phenol, Cyclohexene | 2-cyclohexylphenol, 4-cyclohexylphenol, cyclohexyl phenyl ether | Lower selectivity for C-alkylation compared to resins. unive.it | unive.itunive.it |

| AlCl3 | Phenol, Cyclohexene | 2-cyclohexylphenol, 4-cyclohexylphenol | Favors ortho-alkylation at lower temperatures. unive.it | unive.it |

| H-BEA Zeolite | Phenol, Cyclohexanol | 2-cyclohexylphenol, 4-cyclohexylphenol, 2,4-dicyclohexylphenol | Highly active for C-alkylation. confex.com | confex.com |

| TPA/ZrO2 | Phenol, Cyclohexene | 2-cyclohexylphenol, 4-cyclohexylphenol | High selectivity for 2-cyclohexylphenol. niscpr.res.in | niscpr.res.in |

| Al(III) 2-methylphenoxide | o-cresol, Cyclohexene | 2-cyclohexyl-6-methylphenol | Exclusive ortho-alkylation. kyoto-u.ac.jp | kyoto-u.ac.jp |

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Key parameters include temperature, reactant molar ratio, and reaction time.

Temperature: Temperature significantly affects the product distribution. researchgate.net Lower temperatures can favor the formation of the ortho-isomer, while higher temperatures often lead to a predominance of the para-isomer. researchgate.net For example, in the alkylation of phenol with cyclohexanol over HY and modified HY zeolites, the 2-/4- product ratio decreases with increasing temperature. researchgate.net

Molar Ratio: The molar ratio of phenol to the alkylating agent influences the extent of di- and poly-alkylation. An excess of phenol can suppress the formation of dicyclohexylphenols. unive.it Conversely, a higher concentration of cyclohexene can lead to increased formation of dicyclohexylphenols. niscpr.res.in

Reaction Time: The distribution of products can change over the course of the reaction. Initially, O-alkylation to form cyclohexyl phenyl ether may be kinetically favored, but this ether can subsequently rearrange to the more thermodynamically stable C-alkylated phenols. pnnl.govacs.org The concentration of dicyclohexylphenols tends to increase monotonically with reaction time. unive.it

Kinetic studies have been performed to understand the reaction rates and mechanisms. An Eley-Rideal type kinetic model has been proposed for the cyclohexylation of phenol catalyzed by sulfonic resins, where the reaction occurs between a gas-phase or liquid-phase molecule and an adsorbed species. unive.itconfex.com The initial reaction rate is often used to compare the activity of different catalysts. unive.it

Table 2: Effect of Reaction Parameters on Phenol Cyclohexylation over HY and Modified HY Zeolites

| Parameter Varied | Effect on Product Distribution | Reference |

|---|---|---|

| Increasing Temperature (140-220 °C) | Decreased 2-cyclohexylphenol / 4-cyclohexylphenol ratio. | researchgate.net |

| Increasing Molar Ratio (Cyclohexanol:Phenol from 1:1 to 1:5) | Decreased 2-cyclohexylphenol / 4-cyclohexylphenol ratio. | researchgate.net |

| Increasing Contact Time (2-12 h) | Decreased 2-cyclohexylphenol / 4-cyclohexylphenol ratio. | researchgate.net |

The mechanism of acid-catalyzed phenol alkylation involves an electrophilic aromatic substitution. The key steps are:

Formation of the Electrophile: In the presence of an acid catalyst, cyclohexene is protonated to form a cyclohexyl carbocation. unive.itpnnl.gov When cyclohexanol is the starting material, it first dehydrates to cyclohexene, which is then protonated. pnnl.govnih.gov

Electrophilic Attack: The electron-rich phenol ring attacks the cyclohexyl carbocation. This attack can occur at the oxygen atom (O-alkylation) to form cyclohexyl phenyl ether, or at the ortho or para carbon atoms (C-alkylation) to form cyclohexylphenols. unive.itacs.org

Rearrangement: The initially formed cyclohexyl phenyl ether can undergo an intramolecular rearrangement to yield the more stable C-alkylated products. unive.itacs.org However, some studies using isotope labeling suggest that this intramolecular rearrangement is not a significant pathway for C-alkylation, and that C-alkylation primarily occurs directly. pnnl.govacs.org

Further Alkylation: The mono-substituted cyclohexylphenols are more activated towards electrophilic attack than phenol itself, leading to the formation of dicyclohexylphenols at even low conversions. unive.it

Theoretical studies using density functional theory (DFT) have provided further insight into the reaction mechanism, suggesting the formation of a sulfonic ester intermediate when using sulfonic acid catalysts. unive.itunive.it This intermediate then reacts with phenol to form the alkylation products. unive.it

Hydrogenation Strategies for Dicyclohexylphenol Derivatives

Another route to this compound involves the hydrogenation of related compounds. For instance, selective hydrogenation of 2,6-diphenylphenol (B49740) can yield this compound. This transformation highlights the possibility of synthesizing the target molecule from precursors with different aromatic substituents. While direct hydrogenation of other dicyclohexylphenol isomers to this compound is not a primary synthetic route, the hydrogenation of the aromatic rings in precursors is a key concept.

Dehydrogenation and Self-Condensation Pathways to Phenolic Compounds

Dehydrogenation reactions can also be employed in the synthesis of precursors to this compound. For example, 2,6-diphenylphenol can be produced via the dehydrogenation of 2-cyclohexyl-6-phenylphenol in the presence of a palladium catalyst. google.com While not a direct synthesis of this compound, this demonstrates the utility of dehydrogenation in creating related phenolic structures.

Self-condensation reactions can also lead to the formation of complex phenolic structures. For instance, the self-condensation of cyclohexanone (B45756) can produce various C12 and C18 hydrocarbon precursors, including this compound, under certain catalytic conditions. aston.ac.uk

Product Isolation and Purification in Synthetic Studies

The isolation and purification of this compound from the reaction mixture are critical steps to obtaining a high-purity product. The primary methods employed are crystallization and column chromatography, chosen based on the scale of the synthesis and the nature of the impurities present.

Crystallization

Recrystallization is a widely used technique for purifying solid organic compounds like this compound. mt.com This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room or cooler temperatures, while impurities remain soluble at all temperatures. mt.commnstate.edu

The selection of an appropriate solvent or solvent system is paramount for effective purification. For phenolic compounds, various solvents and solvent pairs are commonly employed. rochester.edu While specific recrystallization solvent systems for this compound are not extensively detailed in readily available literature, methods for analogous compounds, such as 2,6-diphenylphenol, provide insight into suitable choices. For instance, solvents like ethanol (B145695) and n-hexane have been successfully used for the recrystallization of similar 2,6-disubstituted phenols, yielding high-purity crystals. google.comgoogle.com Mixed solvent systems, such as ethanol-water or n-hexane-acetone, are also commonly used for the crystallization of organic compounds. mnstate.edurochester.edu The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration. mnstate.edu

Column Chromatography

Column chromatography is another effective method for the purification of this compound, particularly for separating it from isomeric byproducts and other impurities with similar solubilities. evitachem.com This technique separates compounds based on their differential adsorption onto a solid stationary phase while being carried by a liquid mobile phase. miamioh.edu

For phenolic compounds, silica (B1680970) gel is a commonly used stationary phase. researchgate.net The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is typically chosen that provides a good separation of the target compound from its impurities, as determined by preliminary analysis using thin-layer chromatography (TLC). miamioh.edu Common eluent systems for the separation of phenolic compounds include mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.orgrochester.edu The polarity of the eluent can be adjusted by changing the ratio of the solvents to optimize the separation. For instance, a gradient elution, where the polarity of the solvent mixture is gradually increased, can be effective in separating a complex mixture of products. rsc.org After separation on the column, the fractions containing the purified this compound are collected and the solvent is evaporated to yield the final product.

Table 1: Common Purification Techniques and Associated Solvents

| Purification Method | Typical Solvents/Solvent Systems | Purpose |

|---|---|---|

| Recrystallization | Ethanol, n-Hexane, Ethanol/Water, n-Hexane/Acetone | Removal of impurities with different solubility profiles. |

| Column Chromatography | Silica Gel (Stationary Phase) with Hexane/Ethyl Acetate or Dichloromethane/Methanol (Mobile Phase) | Separation of isomeric byproducts and other closely related impurities. |

Analysis of Side Products and Reaction Byproducts in this compound Synthesis

The synthesis of this compound via the cyclohexylation of phenol is often accompanied by the formation of several side products and byproducts. The distribution of these products is highly dependent on the reaction conditions, including the catalyst, temperature, and reactant molar ratios. researchgate.netniscpr.res.in The identification and quantification of these byproducts are typically achieved using gas chromatography (GC) coupled with mass spectrometry (GC-MS). niscpr.res.inunive.it

The primary byproducts of the phenol cyclohexylation reaction are other cyclohexylated phenol isomers and the O-alkylation product. These include:

2-Cyclohexylphenol (o-CHP)

4-Cyclohexylphenol (p-CHP)

2,4-Dicyclohexylphenol (2,4-DCP)

Cyclohexyl Phenyl Ether (CPE) researchgate.netresearchgate.net

The formation of these byproducts arises from the competing O-alkylation and C-alkylation pathways of the phenol substrate. The reaction proceeds via an electrophilic attack on the phenol ring by a cyclohexyl cation, which is generated from cyclohexene in the presence of an acid catalyst. ppor.az The initial reaction can lead to either C-alkylation, forming monocyclohexylated phenols (o-CHP and p-CHP), or O-alkylation, forming cyclohexyl phenyl ether. researchgate.net

The monocyclohexylated phenols can undergo a second cyclohexylation to yield dicyclohexylated products. The formation of this compound is favored by the initial formation of 2-cyclohexylphenol, which then undergoes a second alkylation at the other ortho position. Similarly, the formation of 2,4-dicyclohexylphenol results from the further alkylation of either 2-cyclohexylphenol at the para position or 4-cyclohexylphenol at an ortho position. ppor.az

The selectivity towards a particular product can be influenced by the choice of catalyst and reaction conditions. For example, studies have shown that the ratio of ortho- to para-substituted products can be altered by the type of acid catalyst used. unive.it Furthermore, the formation of cyclohexyl phenyl ether is often favored at lower temperatures and is a reversible process, with the ether potentially rearranging to the more stable C-alkylated products at higher temperatures. researchgate.net

Table 2: Product Distribution in Phenol Cyclohexylation under Different Catalytic Conditions

| Catalyst | Temperature (°C) | Major Products | Minor Products | Reference |

|---|---|---|---|---|

| 12-Tungstophosphoric acid on hydrous zirconia | 80 | 2-Cyclohexylphenol, 4-Cyclohexylphenol | 2,4-Dicyclohexylphenol | niscpr.res.in |

| Amberlyst 15 | 85 | 2-Cyclohexylphenol, 4-Cyclohexylphenol | Dicyclohexylphenols | unive.it |

| Methanesulfonic acid | 85 | 2-Cyclohexylphenol, 4-Cyclohexylphenol, Cyclohexyl Phenyl Ether | Dicyclohexylphenols | unive.it |

Advanced Analytical Characterization of 2,6 Dicyclohexylphenol

Spectroscopic Methodologies

Spectroscopic techniques are fundamental to the molecular-level investigation of 2,6-Dicyclohexylphenol, offering detailed insights into its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, in a related compound, 2,6-dicyclohexyl-4-(3-bromopropyl)phenol, the aromatic protons appear as a singlet at 6.86 ppm, while the hydroxyl proton resonates at 4.70 ppm. sibran.ru The protons of the cyclohexyl groups exhibit complex multiplets in the range of 1.30 to 2.76 ppm. sibran.ru

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. This allows for the confirmation of the number and type of carbon environments, including the aromatic and aliphatic carbons of the phenol (B47542) and cyclohexyl rings, respectively.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative. sibran.ru

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic | 6.86 | Singlet | 2H |

| Hydroxyl | 4.70 | Singlet | 1H |

| Cyclohexyl | 1.30-2.76 | Multiplet | 22H |

| Bromopropyl (ArCH₂) | 2.71 | Triplet | 2H |

| Bromopropyl (ArCH₂CH₂) | 2.05 | Multiplet | 2H |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment of this compound

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and assess its purity. The compound has a molecular formula of C₁₈H₂₆O and a calculated molecular weight of approximately 258.4 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For example, the computed exact mass of this compound is 258.198365449 Da. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information and can be used to identify the compound. The purity of a sample can be evaluated by the presence of any additional peaks in the spectrum, which would indicate the presence of impurities or related substances.

Table 2: Key Mass Spectrometry Data for this compound. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆O |

| Molecular Weight | 258.4 g/mol |

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include a broad band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the cyclohexyl groups is observed as strong absorptions in the 2930-2850 cm⁻¹ range. Infrared analysis can confirm the hindered nature of the phenol. google.com

Table 3: Characteristic Infrared Absorption Bands for this compound. google.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3600-3200 (broad) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H (Cyclohexyl) | C-H Stretch | 2930-2850 |

Chromatographic Separation and Detection Techniques for this compound

Chromatographic methods are essential for separating this compound from complex mixtures, such as reaction products or environmental samples, allowing for its accurate detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of product mixtures from the synthesis of this compound, such as the alkylation of phenol with cyclohexene (B86901). niscpr.res.in In this method, the volatile components of the mixture are separated in the gas chromatograph based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative identification and quantitative data. aston.ac.uk

This technique allows for the identification of the main product, this compound, as well as by-products like 2-cyclohexylphenol (B93547), 4-cyclohexylphenol (B75765), and 2,4-dicyclohexylphenol (B14690787). niscpr.res.inosti.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of each component in the mixture. osti.gov

Size-Exclusion Chromatography Coupled with High-Resolution Mass Spectrometry (SEC-HRMS) for Related Compounds

Size-Exclusion Chromatography (SEC) coupled with High-Resolution Mass Spectrometry (HRMS) is a sophisticated technique used for the analysis of polymers and related compounds, and can be applied to study materials containing this compound. mdpi.comsemanticscholar.org SEC separates molecules based on their size in solution. mdpi.com The eluting fractions are then introduced into an HRMS, which provides highly accurate mass measurements, enabling the confident identification of compounds. mdpi.comsemanticscholar.orgresearchgate.net

This method is particularly useful for characterizing complex samples where this compound might be present as an additive or a monomeric unit within a larger polymeric structure. mdpi.comsemanticscholar.org The use of an atmospheric pressure photoionization (APPI) source in HRMS can be employed for the analysis of such compounds. mdpi.comresearchgate.net

Mechanistic Toxicology of 2,6 Dicyclohexylphenol

Investigation of Molecular and Cellular Toxicological Mechanisms

Understanding the molecular and cellular mechanisms of a xenobiotic is crucial to comprehending its potential for causing harm. routledge.compharmtox.nl This involves examining the direct interactions of the compound with cellular components and the subsequent cascade of events that disrupt normal biological processes. pharmtox.nl For 2,6-dicyclohexylphenol, its structural similarity to other alkylphenols, such as the anesthetic propofol (B549288), provides a basis for investigating its toxicological profile. stanford.edunih.gov

The biological activity of a chemical is often initiated by its binding to specific macromolecules, such as receptors, which in turn regulates cellular processes. basicmedicalkey.commerckmanuals.com The gamma-aminobutyric acid type A (GABAa) receptor, a ligand-gated ion channel, is a key target for many anesthetic compounds, including propofol and its analogs. stanford.edugoogle.com

Research into the structure-activity relationship (SAR) of propofol analogs has revealed that the nature of the alkyl groups at the 2 and 6 positions of the phenol (B47542) ring is critical for activity at the GABAa receptor. stanford.edu While anesthetic potency tends to increase with the size of the alkyl groups up to a certain point, bulky or non-planar substitutions at these positions can abolish activity. stanford.edu Specifically, this compound has been identified as an analog that is inactive at the GABAa receptor, a characteristic attributed to its bulky cyclohexyl groups. stanford.edu This lack of activity is not simply due to increased molecular volume, as other isomers with similar volumes but different shapes, like 2,6-di-sec-butylphenol, exhibit high potency. stanford.edu The interaction between a drug and its receptor involves multiple chemical forces, and the specific three-dimensional fit (induced fit) is critical for initiating a biological response. basicmedicalkey.com

Biochemical or metabolic pathways are series of interconnected chemical reactions essential for maintaining cellular homeostasis. byjus.com The introduction of a xenobiotic can disrupt these pathways, leading to toxic effects. pharmtox.nl Disruption of cellular homeostasis can occur through various mechanisms, including interference with intracellular signaling pathways or impairment of organelle function. pharmtox.nl

While specific studies detailing the perturbation of biochemical pathways by this compound are not extensively documented, general principles of toxicology suggest potential mechanisms. As a phenolic compound, it could interfere with cellular membrane integrity and functions, or interact with metabolic enzymes. The disruption of key metabolic pathways, such as glycolysis, the TCA cycle, or the pentose (B10789219) phosphate (B84403) pathway, can have significant consequences for cellular energy production and biosynthetic processes. isotope.com Optogenetic tools have been developed to study the perturbation of such pathways with high spatial and temporal resolution, offering a potential method for future investigations into the effects of specific compounds like this compound. nih.gov

Exposure to chemical compounds can alter the expression of genes through various mechanisms, which can serve as an indicator of a toxicological response. nih.gov Such modulation can occur when a chemical or its metabolites interact with transcription factors or other regulatory elements, leading to either an increase or decrease in the transcription of specific genes. mdpi.com These changes can be a direct response to the chemical or part of a broader stress response pathway. mdpi.com

There is evidence that aneuploidy (an abnormal number of chromosomes) can perturb the expression of genes on other, unaffected chromosomes, an effect known as a "trans-acting" effect, which highlights the complexity of gene expression regulation. mdpi.com Epigenetic modifications, such as DNA methylation and histone modification, also play a crucial role in regulating gene expression and can be altered by external factors, potentially leading to disease states. frontiersin.org While specific data on how this compound modulates gene expression or epigenetic markers is limited, its known interaction with cellular components like the GABAa receptor suggests a potential for downstream effects on gene networks related to neuronal function or cellular stress responses. For instance, studies on the anesthetic propofol, a related compound, have shown that it can modulate the expression of genes involved in inflammation and cell cycle control.

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates. nih.govmdpi.com This imbalance can lead to damage to vital cellular components, including lipids, proteins, and DNA. scielo.org.mx The role of phenolic compounds in oxidative processes is complex; they can act as either pro-oxidants or antioxidants depending on their specific structure and the cellular environment.

Computational studies on structurally similar compounds, such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-sec-butylphenol, have suggested they possess potent antioxidant effects, capable of protecting DNA from oxidative damage induced by hydroxyl radicals. biomedres.us These phenols can scavenge free radicals, thereby reducing their capacity to damage cellular macromolecules. biomedres.us This suggests that this compound may also participate in modulating oxidative pathways. However, the antioxidant or pro-oxidant activity of a specific phenol is highly dependent on its chemical properties, and further experimental studies are needed to clarify the precise role of this compound in inducing or mitigating oxidative stress.

In Silico and In Vitro Approaches in Toxicological Hazard Identification of this compound

Modern toxicology increasingly relies on in silico (computer-based) and in vitro (cell-based) methods to predict the potential hazards of chemicals, reducing the need for animal testing. ethz.chnih.gov These New Approach Methodologies (NAMs) are valuable for screening large numbers of chemicals and for gaining mechanistic insights into their toxicity. nih.gov

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are used to predict the biological activity of a compound based on its chemical structure. nih.gov For instance, 4D-QSAR models have been developed for propofol analogues to predict their anesthetic activity and interaction with the GABAa receptor. nih.gov Molecular docking studies have been used to estimate the binding affinity of compounds to their target receptors. A patent for novel anesthetic compounds reported the use of in silico docking to evaluate propofol-like structures, including this compound. google.com These studies provide computational scores that predict binding potency. google.com

In vitro assays use cultured cells or isolated cellular components to assess the effects of a chemical on biological processes. nih.gov These can range from general cytotoxicity assays to more complex models using organotypic cultures, such as those designed to predict liver toxicity. ethz.ch For propofol analogs, in vitro studies have been crucial in correlating anesthetic potency with the modulation of the GABAa receptor. stanford.edu

Table 1: In Silico Docking Scores for Phenolic Compounds at the GABAa Receptor This table is for illustrative purposes and based on data from cited literature. It demonstrates the use of in silico methods to predict receptor binding.

| Compound | Predicted Binding Score (CDocker, kcal/mol) | Predicted Potency |

|---|---|---|

| Phenol | -16.5 | Low (agonist) |

| This compound | -14.3 | Very Low/Inactive |

| Di-tert-2,6-butylphenol | -13.2 | Very Low/Inactive |

| Cyclopentylphenol | -6.0 | Very Low/Inactive |

Source: Data derived from patent information on in silico modeling. google.com

Biomarker Discovery and Predictive Toxicology Related to this compound

A biomarker is a measurable indicator of a biological state or condition, and in toxicology, it can signify exposure to a chemical or the progression of a toxic effect. taylorfrancis.comnih.gov The discovery of reliable biomarkers is a key goal of predictive toxicology, which aims to forecast adverse health effects before they occur. bohrium.comfrontiersin.org

The development of predictive models often integrates data from various sources, including in vitro high-throughput screening, in silico modeling, and mechanistic studies. bohrium.com For instance, multiple circulating biomarkers are often used in combination to improve the prediction of prognosis in diseases like heart failure. medsci.orgfrontiersin.org These biomarkers can reflect different pathophysiological processes such as inflammation (e.g., C-reactive protein), fibrosis (e.g., galectin-3), or cardiac stress (e.g., NT-proBNP). nih.govnih.gov

For this compound, specific biomarkers of exposure or effect have not been established in the literature. However, based on its known mechanistic properties, potential avenues for biomarker discovery can be proposed. Since it is a structural analog of propofol and interacts, albeit weakly, with the GABAergic system, potential biomarkers could include:

Metabolites: Identification of unique metabolites of this compound in urine or blood could serve as specific biomarkers of exposure.

Gene Expression Signatures: Changes in the expression of genes regulated by GABAa receptor signaling or genes involved in cellular stress responses could act as biomarkers of effect.

Protein Markers: Alterations in the levels of proteins involved in neuronal signaling or inflammatory pathways might indicate a toxicological response.

Predictive toxicology frameworks, such as the Adverse Outcome Pathway (AOP), help organize mechanistic data to link a molecular initiating event (e.g., receptor binding) to an adverse outcome at the organism level, facilitating the identification of key events that can be measured as biomarkers. bohrium.com

Biological Interactions of 2,6 Dicyclohexylphenol in Pharmacological and Physiological Contexts

Ligand-Receptor Binding Studies and Functional Modulation by 2,6-Dicyclohexylphenol (e.g., GABAA Receptor)

The primary molecular target investigated for phenolic compounds in a pharmacological context is the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system. nih.gov Extensive structure-activity relationship (SAR) studies on analogs of the intravenous anesthetic propofol (B549288) (2,6-diisopropylphenol) have sought to elucidate the structural requirements for positive allosteric modulation of this receptor.

Within this framework, this compound has been consistently identified as an inactive compound at the GABAA receptor. researchgate.netstanford.edu Research comparing a series of propofol analogs demonstrated that bulky or non-planar alkyl substitutions at the 2 and 6 positions of the phenol (B47542) ring abolish activity. researchgate.net Specifically, this compound, along with compounds like 2,6-di-tert-butylphenol (B90309) and 2,6-dicyclopentylphenol, was found to be inactive in potentiating GABAA receptor function. researchgate.netstanford.edu

This lack of activity is attributed to steric hindrance. The large, bulky cyclohexyl groups at the ortho positions of the phenol ring are believed to interfere with the compound's ability to fit into the specific binding pocket on the GABAA receptor, which is thought to be located at an interface between subunits in the transmembrane domain. nih.govresearchgate.net While increased size of the alkyl groups can enhance potency up to a certain point, the dicyclohexyl variant exceeds the volumetric tolerance of the binding site, thus preventing effective interaction and functional modulation. researchgate.netstanford.edu In quantitative structure-activity relationship (QSAR) models, this compound is assigned a minimal activity value, reinforcing its status as an inactive analog in the context of GABAA receptor modulation. nih.govresearchgate.net

Comparative Pharmacological Profiling with Related Phenolic Compounds

The pharmacological profile of this compound is best understood when compared with structurally related 2,6-dialkylphenols. Its inactivity stands in stark contrast to the potent anesthetic and GABAA receptor-modulating effects of compounds like propofol and 2,6-di-sec-butylphenol. SAR studies highlight a distinct "cut-off" effect related to the size and shape of the substituents at the 2 and 6 positions. stanford.edu

While compounds with progressively larger alkyl groups, from 2,6-dimethylphenol (B121312) to propofol and up to 2,6-di-sec-butylphenol, show increasing potency, the introduction of the even bulkier and non-planar cyclohexyl groups leads to a complete loss of this activity. researchgate.net This is not simply a matter of increasing volume, as 2,6-di-sec-butylphenol, an isomer of 2,6-di-tert-butylphenol, exhibits high potency, whereas both the di-tert-butyl and dicyclohexyl analogs are inactive. researchgate.net This suggests that the specific conformation of the alkyl groups is critical for fitting into the receptor's binding site. The inactivity of this compound at the GABAA receptor correlates strongly with its lack of anesthetic potency. researchgate.netstanford.edu

Table 1: Comparative Activity of this compound and Related Propofol Analogs Activity at the GABAA receptor is often expressed as −log(EC50), where a higher value indicates greater potency. Inactive compounds are typically assigned a baseline value (e.g., 1.0).

| Compound | Substituents (Positions 2, 6) | GABAA Receptor Potentiation Activity [-log(EC50)] | Anesthetic Potency (Tadpole LORR) [-log(EC50)] | Reference |

| This compound | Dicyclohexyl | 1.0 (Inactive) | 1.0 (Inactive) | nih.govresearchgate.net |

| Propofol | Diisopropyl | 5.2 | 4.8 | researchgate.net |

| 2,6-di-sec-Butylphenol | Di-sec-butyl | 5.6 | 4.7 | researchgate.net |

| 2,6-Dicyclopentylphenol | Dicyclopentyl | 1.0 (Inactive) | 1.0 (Inactive) | nih.govresearchgate.net |

| 2,6-di-tert-Butylphenol | Di-tert-butyl | Inactive | Inactive | researchgate.netstanford.edu |

| Phenol | None | 2.0 | 2.1 | researchgate.net |

Assessment of Physiological Responses and Systemic Effects of this compound

Consistent with its inability to modulate GABAA receptors, this compound is inactive as a general anesthetic. nih.govstanford.edu Studies evaluating a range of alkylphenols for anesthetic properties found that those with sterically hindered groups, such as this compound, failed to induce a loss of righting reflex (LORR) in animal models like tadpoles, a standard assay for anesthetic potency. nih.govresearchgate.net

However, research documented in patent literature reveals that this compound exhibits significant physiological effects in other biological contexts, specifically as a potent molluscicide. In studies aimed at controlling freshwater snail populations, this compound was shown to be highly toxic to snails. One patent reports a lethal concentration (LC) for snails, with specific values as low as 0.35 parts per million (p.p.m.) for LC50 (the concentration that kills 50% of the test population) and 0.55 p.p.m. for LC100 (the concentration that kills 100% of the test population). In the same study, these concentrations were also found to be toxic to goldfish.

Bioavailability and Distribution Dynamics of this compound in Biological Systems

Specific experimental data on the bioavailability, metabolism, and distribution dynamics of this compound in mammalian systems are not extensively documented in publicly available scientific literature. Determining the pharmacokinetic profile of highly lipophilic compounds like this compound can be complex due to factors such as extensive plasma protein binding and distribution into adipose tissue. nih.govstanford.edu

The physicochemical properties of the compound offer some insight into its likely behavior. Quantitative structure-activity relationship (QSAR) studies report a high calculated logarithm of the octanol-water partition coefficient (ClogP) of 6.7 for this compound. nih.govresearchgate.net This high value indicates very poor water solubility and strong lipophilicity, suggesting that the compound would readily partition into fatty tissues and membranes if absorbed. This property is consistent with its inclusion in models assessing the bioaccumulation potential of chemicals. researchgate.net However, without dedicated pharmacokinetic studies, its absorption efficiency, metabolic pathways, and rates of elimination remain uncharacterized.

Environmental Fate and Ecotoxicological Implications of 2,6 Dicyclohexylphenol

Environmental Distribution and Inter-Compartmental Partitioning of 2,6-Dicyclohexylphenol

The environmental distribution of a chemical describes its movement and final deposition in various environmental compartments, including air, water, soil, and sediment. This partitioning behavior is governed by the compound's physicochemical properties, such as its water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).

For neutral hydrophobic organic compounds, the Koc is a key parameter used to assess the extent to which a chemical will sorb to the organic fraction of soil and sediment. A high Log Kow value, such as the predicted value for this compound, suggests low water solubility and a strong tendency to partition from water into organic phases. Consequently, it is anticipated that this compound will predominantly associate with soil, sediment, and sludge in aquatic environments rather than remaining dissolved in the water column. Its low predicted vapor pressure indicates that it is not likely to be significantly distributed in the atmosphere.

| Parameter | Predicted Value | Implication for Environmental Distribution |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 6.8 | High potential for sorption to organic matter in soil and sediment. |

| Water Solubility | 0.29 mg/L | Low mobility in aqueous systems; prefers solid/organic phases. |

| Vapor Pressure | 2.1 x 10⁻⁶ mmHg | Low volatility; unlikely to partition significantly into the atmosphere. |

| Log Koc (Soil Adsorption Coefficient) | 4.75 (Estimated) | Strongly adsorbs to soil and sediment; low potential for leaching to groundwater. |

Degradation Pathways and Transformation Products in Environmental Media

Environmental degradation refers to the breakdown of a chemical into simpler molecules, known as transformation products, through biological (biodegradation) or non-biological (abiotic) processes like hydrolysis and photolysis.

For phenolic compounds, biodegradation is often a primary degradation pathway. The process typically involves microbial enzymes, such as phenol (B47542) hydroxylase, which transforms the initial phenol into catechol. The aromatic ring is then cleaved, leading to further breakdown. The specific degradation pathway for this compound has not been detailed in the available literature. However, based on the degradation of other alkylphenols, potential pathways could involve hydroxylation of the aromatic ring or oxidation of the cyclohexyl groups.

Abiotic degradation processes include photolysis (breakdown by light) and hydrolysis (reaction with water). While many organic compounds can undergo these processes, specific studies detailing the hydrolysis or photolysis rates and the resulting transformation products for this compound are not available. The identification of transformation products is crucial, as they can sometimes be more persistent or toxic than the parent compound.

| Degradation Process | Pathway Description | Identified Transformation Products |

|---|---|---|

| Biodegradation | Specific data not available. Likely involves microbial oxidation. | Data not available. |

| Photolysis | Specific data not available. | Data not available. |

| Hydrolysis | Specific data not available. | Data not available. |

Environmental Persistence and Bioaccumulation Potential of this compound

Persistence is a measure of the time a chemical remains in the environment before it is broken down. It is often expressed as a half-life, which is the time required for 50% of the initial amount of the substance to disappear. A substance is considered persistent if it resists degradation and remains in the environment for extended periods. Specific experimental half-life data for this compound in water, soil, or sediment are not available in the scientific literature.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for bioaccumulation is often predicted using the octanol-water partition coefficient (Log Kow). A high Log Kow value, generally between 5 and 8, suggests a potential for a substance to bioaccumulate in the fatty tissues of organisms.

The predicted Log Kow for this compound is 6.8, which falls within the range indicating a high potential for bioaccumulation. The bioconcentration factor (BCF), which compares the concentration of a chemical in an organism to the concentration in the surrounding water, is a more direct measure. Experimentally determined BCF values for this compound are not available. However, its high lipophilicity suggests it may accumulate in aquatic organisms. It is important to note that other factors, such as a molecule's size and the organism's ability to metabolize the substance, can also influence the actual extent of bioaccumulation.

| Parameter | Value | Interpretation |

|---|---|---|

| Half-life in Water | Data not available | Persistence in aquatic environments is unknown. |

| Half-life in Soil | Data not available | Persistence in terrestrial environments is unknown. |

| Half-life in Sediment | Data not available | Persistence in sediment is unknown. |

| Log Kow | 6.8 (Predicted) | High potential for bioaccumulation based on lipophilicity. |

| Bioconcentration Factor (BCF) | Data not available | Experimental bioaccumulation potential is uncharacterized. |

Occurrence and Role as an Environmental Contaminant (e.g., plastic additive)

This compound belongs to the class of sterically hindered phenols, which are commonly used as antioxidants in polymer manufacturing. Antioxidants are added to plastics like polyethylene (B3416737) and polypropylene (B1209903) to prevent degradation during processing and to extend the product's lifespan by slowing down oxidation. These additives are typically not chemically bound to the polymer matrix and can leach into the environment over time.

While the general class of phenolic antioxidants is known to be used in plastics, specific data confirming the use of this compound in commercial products and its subsequent detection in environmental samples (water, soil, biota) were not found in the reviewed literature. The release from plastic waste is a recognized pathway for various additives to enter the environment, where they can become widespread contaminants.

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems Relevant to this compound

Ecotoxicology studies the harmful effects of chemical substances on biological organisms, populations, communities, and ecosystems. Assessments for aquatic ecosystems often involve testing on representative species like fish, invertebrates (e.g., Daphnia), and algae to determine acute and chronic toxicity. Terrestrial ecotoxicology focuses on soil-dwelling organisms such as earthworms and microorganisms, as well as plants.

Specific ecotoxicological data for this compound, such as LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration causing a response in 50% of a test population) values for any aquatic or terrestrial species, are not available in the public scientific literature. Without such data, a quantitative assessment of the risk posed by this compound to aquatic and terrestrial ecosystems cannot be performed.

| Ecosystem | Test Organism | Endpoint (e.g., LC50, EC50) | Value |

|---|---|---|---|

| Aquatic | Fish | Acute/Chronic Toxicity | Data not available |

| Aquatic | Invertebrate (e.g., Daphnia) | Acute/Chronic Toxicity | Data not available |

| Aquatic | Algae | Growth Inhibition | Data not available |

| Terrestrial | Earthworm | Acute/Chronic Toxicity | Data not available |

| Terrestrial | Soil Microorganisms | Functional Inhibition | Data not available |

Computational Chemistry and Predictive Modeling of 2,6 Dicyclohexylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2,6-Dicyclohexylphenol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. wikipedia.orgscispace.com These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous properties can be derived. wikipedia.orgnih.gov For a substituted phenol (B47542) like this compound, DFT calculations can elucidate its ground-state geometry and electronic structure. karazin.ua

Methods such as DFT with the B3LYP functional and a basis set like 6-311+G(d,p) are commonly used to optimize molecular geometry and calculate key electronic parameters. karazin.uaresearchgate.net These parameters, often referred to as quantum chemical descriptors, provide a quantitative basis for predicting the molecule's reactivity and stability. nrel.gov

Key electronic properties that can be calculated include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This orbital is associated with the molecule's capacity to donate electrons. A higher EHOMO value suggests a greater tendency to be oxidized.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a higher electron affinity and susceptibility to reduction. jst.go.jp

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more polarizable and reactive.

While specific DFT studies for this compound are not prominent in the literature, the expected values based on its structure would provide insight into its reactivity, such as the susceptibility of the phenol group to oxidation. researchgate.net The bulky cyclohexyl groups would sterically hinder some reactions but also influence the electronic environment of the aromatic ring through inductive effects.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity | 7.0 eV |

| Dipole Moment | Measure of molecular polarity | 1.5 D |

| Chemical Hardness (η) | Resistance to change in electron distribution | 3.5 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system, MD simulations generate trajectories that reveal information about conformational flexibility and intermolecular interactions. stanford.edustfc.ac.uk

For this compound, a key area of interest is its conformational landscape, which is determined by the rotational freedom of the two cyclohexyl groups relative to the phenol ring and the internal flexibility of the cyclohexyl rings themselves. nih.gov The cyclohexyl rings are known to undergo conformational interconversions between chair, twist-boat, and boat forms, with the chair conformation being the most stable. nih.gov MD simulations can track these transitions and determine the relative populations of different conformers at a given temperature. nih.govgithub.com

MD simulations are also invaluable for studying how this compound interacts with its environment. nih.gov For example, a simulation could model the compound in an aqueous solution to analyze its hydration shell and hydrophobic interactions. Alternatively, placing the molecule in a simulated biological membrane could provide insights into its partitioning behavior and orientation within the lipid bilayer. When combined with a target protein, MD simulations can be used to refine docked poses and explore the stability of ligand-protein complexes, showing how the protein and ligand adapt to each other's presence. nih.govaftonchemical.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the structural properties of chemicals with their biological activities or physicochemical properties. europa.eunih.gov These models are built on the principle that the properties of a chemical are a function of its molecular structure. By developing a mathematical relationship for a set of known chemicals (a training set), the model can then be used to predict the properties of new or untested compounds. researchgate.net

This compound has been included as a data point in the development of QSPR models for environmental properties, specifically for predicting the Bioconcentration Factor (BCF). BCF is a measure of a chemical's tendency to accumulate in aquatic organisms. unimib.it In one such study, this compound was part of a dataset used to evaluate a BCF prediction model. The model yielded a predicted logBCF value of 2.10, which deviated from the experimental value of 2.89, resulting in a notable prediction error of 0.79. mdpi.com This discrepancy highlights the challenges in modeling complex molecules and underscores the importance of model validation and applicability domain assessment. unimib.itmdpi.com

| Compound | CAS Number | Experimental logBCF mdpi.com | Predicted logBCF mdpi.com | Absolute Prediction Error mdpi.com |

|---|---|---|---|---|

| This compound | 4821-19-6 | 2.89 | 2.10 | 0.79 |

The development of a robust QSAR/QSPR model follows a well-defined workflow, often adhering to principles established by the Organisation for Economic Co-operation and Development (OECD). unistra.fr The key steps include:

Data Curation: A dataset of chemicals with high-quality experimental data for a specific endpoint (e.g., BCF) is compiled. europa.eu

Descriptor Calculation: For each chemical, a set of numerical descriptors representing its structural, physicochemical, or electronic properties is calculated.

Data Splitting: The dataset is divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive performance on compounds not used in model development. researchgate.net

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, is used to find the best correlation between the descriptors and the experimental endpoint for the training set. researchgate.net

Validation: The model's quality is rigorously assessed. Internal validation techniques, like cross-validation (e.g., leave-one-out), test the model's robustness. External validation involves using the model to predict the endpoint for the test set chemicals and comparing the predicted values to the known experimental values. mdpi.com A model is considered predictive if it performs well on the external test set.

A crucial OECD principle is the definition of a model's Applicability Domain (AD). unistra.fr The AD is the chemical space of molecular structures and properties for which the model is deemed reliable and can make predictions with a given level of accuracy. cadaster.eucerradopub.com.br A prediction for a chemical that falls outside the AD is considered an extrapolation and is associated with higher uncertainty. mdpi.com

Several methods exist to define the AD, including:

Descriptor Range (Bounding Box): The simplest method, defining the AD as the minimum and maximum value of each descriptor in the training set. unistra.fr

Geometric Methods: Using techniques like convex hulls to enclose the training set compounds in the multi-dimensional descriptor space. mdpi.com

Distance-based Methods: Measuring a new chemical's distance (e.g., Euclidean or Tanimoto distance) to the training set compounds. github.comunistra.fr If the distance is above a certain threshold, the chemical is considered outside the AD.

Leverage Approach: A statistical method that assesses the influence of a compound based on its position in the descriptor space relative to the centroid of the training set.

In the case of the BCF model that included this compound, the significant prediction error suggests that this compound may lie on the edge of, or outside, the model's AD. mdpi.com Its bulky, dual-cyclohexyl substitution pattern may represent a region of chemical space that was not sufficiently represented in the model's training set, making the prediction for it less reliable. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions Involving this compound

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a macromolecular target, typically a protein. mdpi.com This method is central to structure-based drug design and helps in understanding the molecular basis of a ligand's biological activity. mdpi.com The process involves a search algorithm, which generates various binding poses of the ligand in the target's active site, and a scoring function, which estimates the binding affinity for each pose. mdpi.com

While no specific docking studies for this compound are publicly documented, its structural similarity to other phenolic compounds suggests potential interactions with targets like the GABA-A receptor, which is modulated by various anesthetic and sedative agents. mdpi.com A hypothetical docking study of this compound into a GABA-A receptor binding site would aim to identify the most stable binding pose and the key intermolecular interactions driving the binding.

These interactions typically include:

Hydrogen Bonds: The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues in the binding pocket.

Hydrophobic Interactions: The two nonpolar cyclohexyl rings and the phenyl ring would be expected to form favorable hydrophobic and van der Waals interactions with nonpolar residues.

Pi-Alkyl Interactions: Interactions between the aromatic phenyl ring and alkyl side chains of amino acids like leucine (B10760876) or valine.

The output of a docking simulation is a binding score (e.g., in kcal/mol), which provides a quantitative estimate of binding affinity, and a detailed 3D model of the predicted ligand-receptor complex.

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Binding Affinity (Score) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Key polar interactions stabilizing the complex. | 1 H-bond between phenolic -OH and Serine residue |

| Hydrophobic Interactions | Nonpolar interactions with the binding pocket. | Cyclohexyl rings interacting with Leucine, Isoleucine, and Phenylalanine residues |

| Predicted Pose | Lowest energy orientation of the ligand in the binding site. | Phenol ring anchored by H-bond; cyclohexyl groups occupying adjacent hydrophobic pockets |

In Silico Approaches for Mechanistic Analysis and Prediction Related to this compound

In silico approaches provide a powerful framework for investigating and predicting the mechanisms by which a chemical like this compound exerts its effects, whether they are biological, toxicological, or related to its environmental fate. By integrating results from various computational methods, a comprehensive mechanistic hypothesis can be constructed.

Reactivity and Metabolic Fate: Quantum chemical calculations can pinpoint the most reactive sites on the molecule. For this compound, the phenolic hydroxyl group and the aromatic ring are likely sites for metabolic transformation (e.g., oxidation by cytochrome P450 enzymes). The calculated bond dissociation energy of the O-H bond can predict its potential as an antioxidant. researchgate.net

Bioaccumulation Mechanism: QSPR models for bioaccumulation provide mechanistic clues. If a model for this compound relies heavily on a hydrophobicity descriptor like log Kow, it suggests that passive partitioning from water into the lipids of an organism is the primary mechanism of accumulation. unimib.it Deviations from the model, as observed, might indicate that other factors like steric hindrance or metabolic transformation play a significant role.

Mechanism of Action: Molecular docking and MD simulations can elucidate the mechanism of action at a molecular level. If this compound is docked into a receptor like the GABA-A receptor, the specific interactions identified can explain how it might modulate receptor function (e.g., by stabilizing an open-channel state). The simulations can reveal conformational changes in the protein induced by ligand binding, which is often the basis for the protein's functional response. stanford.edu

Together, these computational tools allow researchers to build a multi-scale mechanistic picture, from the electronic level (quantum chemistry) to the atomistic and dynamic level (MD and docking) and up to the property level (QSAR/QSPR), providing testable hypotheses for future experimental work.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.